4-Benzyloxy-benzamidine
CAS No.: 31066-05-4
Cat. No.: VC3928291
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 31066-05-4 | 
|---|---|
| Molecular Formula | C14H14N2O | 
| Molecular Weight | 226.27 g/mol | 
| IUPAC Name | 4-phenylmethoxybenzenecarboximidamide | 
| Standard InChI | InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) | 
| Standard InChI Key | GTNUPEIKYOGSTM-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N | 
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N | 
Introduction
Chemical Structure and Properties
The IUPAC name for 4-benzyloxy-benzamidine is 4-phenylmethoxybenzenecarboximidamide. Its molecular structure features a benzamidine group (–C(=NH)NH₂) linked to a benzyloxy (–OCH₂C₆H₅) moiety. Key physicochemical properties include:
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 226.27 g/mol | PubChem | 
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N | PubChem | 
| Solubility | Low in water; soluble in DMSO | BenchChem | 
| Melting Point | Not reported | ChemicalBook | 
The benzyloxy group enhances lipophilicity, improving membrane permeability and target selectivity compared to simpler analogs like benzamidine .
Synthesis Methods
Laboratory-Scale Synthesis
The most common route involves the reaction of 4-benzyloxy-benzonitrile with ammonia or amines under acidic or basic conditions:
- 
Nitrile to Amidino Conversion:
 
Industrial Production
Large-scale synthesis employs catalytic hydrogenation:
- 
Catalyst: Pd/C (5% w/w)
 - 
Conditions: H₂ gas (1–3 atm), 100–120°C.
 
Alternative Routes
A patent (US4831143A) describes derivatization via reaction with n-alkylmalonic acid diesters to yield pyrimidine intermediates for liquid crystal applications .
Biological Activities and Mechanisms
Enzyme Inhibition
4-Benzyloxy-benzamidine acts as a competitive inhibitor of serine proteases (e.g., factor Xa, thrombin) by forming hydrogen bonds with active-site residues .
| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference | 
|---|---|---|---|
| Factor Xa | 0.5 | Competitive | |
| KDM4A (lysine demethylase) | 5.8 | Fe²⁺ chelation | 
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity:
Comparative Analysis with Analogues
| Compound | Key Difference | Bioactivity (IC₅₀/MIC) | Reference | 
|---|---|---|---|
| Benzamidine | No benzyloxy group | Factor Xa IC₅₀ = 1.0 µM | |
| 4-Methoxy-benzamidine | Methoxy substituent | Thrombin IC₅₀ = 0.8 µM | |
| 4-Hydroxy-benzamidine | Hydroxyl group | Lower lipophilicity | 
The benzyloxy group in 4-benzyloxy-benzamidine enhances target binding affinity and metabolic stability compared to analogues .
| Parameter | Recommendation | Hazard Statements | 
|---|---|---|
| Storage | -20°C under N₂ | H335, H319 (irritation) | 
| Handling | Use PPE, fume hood | Avoid inhalation | 
Applications in Drug Development
Case Study: Tuberculosis Treatment
A 2022 study synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines from 4-benzyloxy-benzamidine precursors. Two derivatives showed MICs = 2.7–2.8 µM against M. tuberculosis, with no cytotoxicity in Vero cells .
Case Study: Prostate Cancer Therapy
A benzyl-substituted derivative inhibited KDM4A/B/C isoforms at 5.8 µM, reducing AR-dependent gene expression in LnCaP cells .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume